![molecular formula C10H6BrClO3 B8574365 7-Bromo-4-chlorobenzo[b][1,3]dioxole-5-carbox ylic acid](/img/structure/B8574365.png)
7-Bromo-4-chlorobenzo[b][1,3]dioxole-5-carbox ylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Bromo-4-chlorobenzo[b][1,3]dioxole-5-carbox ylic acid is a chemical compound that belongs to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-4-chlorobenzo[b][1,3]dioxole-5-carbox ylic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzofuran core, followed by the introduction of the chloro, methoxycarbonyl, and bromo substituents through various chemical reactions. For example, the synthesis may involve:
Formation of the benzofuran core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the chloro group: Chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.
Introduction of the methoxycarbonyl group: Esterification reactions using methanol and a suitable acid catalyst.
Introduction of the bromo group: Bromination reactions using bromine or N-bromosuccinimide (NBS).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, yield, and safety. Large-scale production may also involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
7-Bromo-4-chlorobenzo[b][1,3]dioxole-5-carbox ylic acid can undergo various chemical reactions, including:
Substitution reactions: The chloro and bromo substituents can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction reactions: Reduction of the methoxycarbonyl group to an alcohol or other derivatives.
Common Reagents and Conditions
Substitution reactions: Reagents like sodium hydroxide, potassium tert-butoxide, or organometallic reagents (e.g., Grignard reagents) can be used.
Oxidation reactions: Oxidizing agents like potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction reactions: Reducing agents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can modify the existing substituents.
Wissenschaftliche Forschungsanwendungen
7-Bromo-4-chlorobenzo[b][1,3]dioxole-5-carbox ylic acid has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Used in the development of new materials, such as polymers or advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of 7-Bromo-4-chlorobenzo[b][1,3]dioxole-5-carbox ylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of chloro, methoxycarbonyl, and bromo substituents can influence its binding affinity and specificity for these targets. The compound may exert its effects through pathways involving inhibition or activation of specific biochemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloro-5-methoxycarbonyl-7-bromobenzothiophene: Similar structure but with a sulfur atom replacing the oxygen in the furan ring.
4-Chloro-5-methoxycarbonyl-7-bromobenzimidazole: Similar structure but with a nitrogen atom in the ring.
4-Chloro-5-methoxycarbonyl-7-bromobenzoxazole: Similar structure but with an oxygen and nitrogen in the ring.
Uniqueness
7-Bromo-4-chlorobenzo[b][1,3]dioxole-5-carbox ylic acid is unique due to the specific combination of chloro, methoxycarbonyl, and bromo substituents on the benzofuran ring
Eigenschaften
Molekularformel |
C10H6BrClO3 |
|---|---|
Molekulargewicht |
289.51 g/mol |
IUPAC-Name |
methyl 7-bromo-4-chloro-1-benzofuran-5-carboxylate |
InChI |
InChI=1S/C10H6BrClO3/c1-14-10(13)6-4-7(11)9-5(8(6)12)2-3-15-9/h2-4H,1H3 |
InChI-Schlüssel |
XMSKUUUODDTQER-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC(=C2C(=C1Cl)C=CO2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


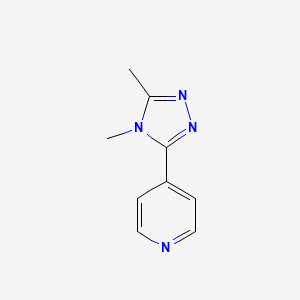
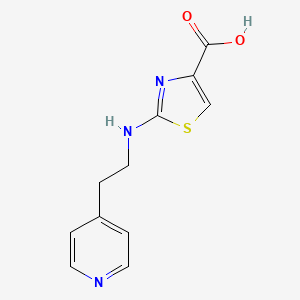
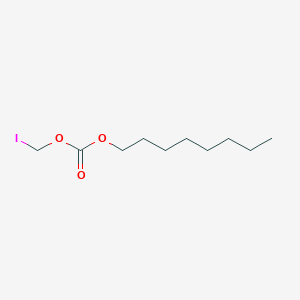
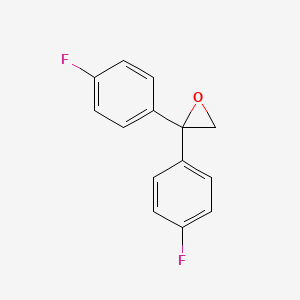

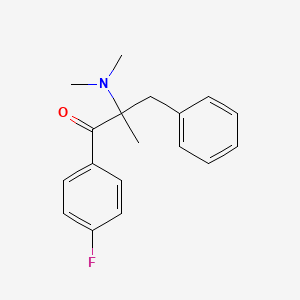
![2-{[4-(Methanesulfinyl)phenoxy]methyl}-1-methyl-5-nitro-1H-imidazole](/img/structure/B8574326.png)
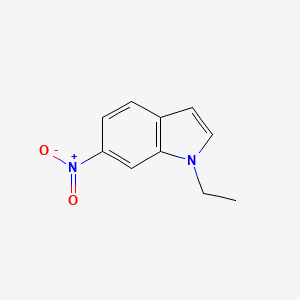
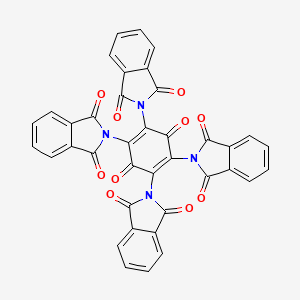
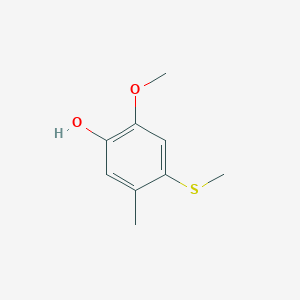
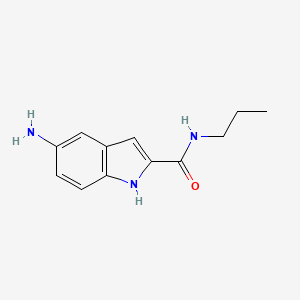
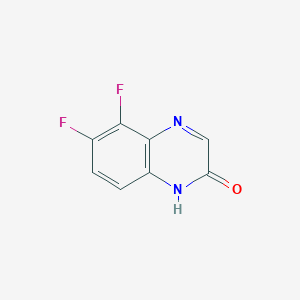
![benzyl N-[(2S)-2-hydroxypropyl]carbamate](/img/structure/B8574371.png)
![{2-[(6,7-Dimethoxyquinolin-4-yl)oxy]phenyl}(phenyl)methanone](/img/structure/B8574372.png)
